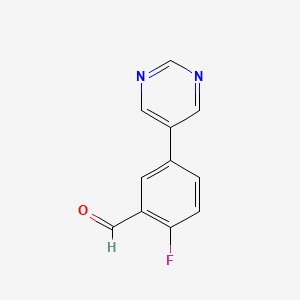

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde

Description

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a fluorine atom at the 2-position and a pyrimidin-5-yl group at the 5-position of the benzaldehyde ring. This compound is a white to off-white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Properties

IUPAC Name |

2-fluoro-5-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-11-2-1-8(3-9(11)6-15)10-4-13-7-14-5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFBOMLYCVPLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis to yield the desired product . Another approach includes the use of 2-amino-4,6-dichloropyrimidine derivatives, which are known to suppress immune-induced NO generation .

Industrial Production Methods

Industrial production methods for 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde often involve large-scale synthesis using similar routes as described above but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (–CHO) is highly susceptible to oxidation, forming carboxylic acids under controlled conditions.

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃).

-

Product : 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid.

-

Mechanism : The aldehyde undergoes oxidation to a carboxylic acid via intermediate geminal diol formation.

-

Example :

\text{C}_{11}\text{H}_8\text{FN}_3\text{O}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{C}_{11}\text{H}_8\text{FN}_3\text{O}_2}

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol without affecting the fluorine or pyrimidine groups.

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Product : 2-Fluoro-5-(pyrimidin-5-yl)benzyl alcohol.

-

Conditions : Reactions are typically carried out in ethanol or THF at 0–25°C.

-

Yield : >85% under optimized protocols.

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming imines or hydrazones.

-

Example with Hydrazine :

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs electrophilic substitution to the meta or para positions relative to itself.

Multicomponent Reactions

The compound serves as a key building block in synthesizing complex heterocycles.

-

Knoevenagel Condensation :

| Entry | Reactants | Product | Yield (%) |

|---|---|---|---|

| 1 | Barbituric acid | Benzo chromeno[2,3-d]pyrimidine | 99 |

| 2 | 2-Thiobarbituric acid | Thioxo-pyrimidine derivatives | 96 |

Thermal Decomposition

At elevated temperatures (>800 K), the compound undergoes fragmentation:

Key Reaction Data Table

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde serves as a crucial building block for synthesizing complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. The presence of the fluorine atom enhances the compound's reactivity and selectivity in synthetic pathways.

Synthetic Routes

The synthesis typically involves starting materials like 2-fluorobenzaldehyde and pyrimidine derivatives. Common methods include:

- Nucleophilic Substitution : Utilizing nucleophiles such as amines or thiols.

- Condensation Reactions : Often leading to the formation of more complex structures .

Medicinal Chemistry

Potential Therapeutic Properties

Research indicates that 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde exhibits promising anti-cancer and anti-inflammatory activities. It has been explored as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Compounds derived from this aldehyde have shown low nanomolar IC50 values against PARP-1 and PARP-2, indicating high potency .

Biological Applications

Enzyme Inhibition Studies

The compound is utilized in studying enzyme inhibition, particularly in understanding protein-ligand interactions. Its structural attributes allow it to interact selectively with specific enzymes, making it a valuable tool in biochemical research .

Agrochemical Applications

Fungicides Development

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde has been investigated for its potential use as a fungicide. Its derivatives have shown efficacy against various fungal pathogens, including ascomycetes and basidiomycetes, making it a candidate for agricultural applications aimed at protecting crops from fungal diseases .

Table 1: Summary of Applications

Case Study: PARP Inhibition

In a study focused on developing PARP inhibitors, derivatives of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that these compounds could selectively inhibit BRCA1-mutant cells, showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as a temporary directing group to assist as a co-catalyst for metal-catalyzed C-H functionalization, promoting site selectivity without the inclusion of additional synthetic steps . This compound can also inhibit the production of immune-stimulated nitric oxide (NO) by interacting with specific enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-(Pyrimidin-5-yl)benzaldehyde: Similar structure but lacks the fluorine atom.

4-(Pyrimidin-2-yloxy)benzaldehyde: Contains a pyrimidin-2-yloxy group instead of the pyrimidin-5-yl group.

4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidin-1-yl group instead of the pyrimidin-5-yl group.

4-(4-Pyrimidinylamino)benzoic acid: Contains a pyrimidinylamino group instead of the pyrimidin-5-yl group.

Uniqueness

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the pyrimidin-5-yl group on the benzaldehyde ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde features a pyrimidine ring attached to a benzaldehyde moiety with a fluorine substituent. Its chemical structure can be represented as follows:

The biological activity of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde is primarily attributed to its ability to interact with various biological targets. The compound has been shown to:

- Inhibit Enzyme Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical biochemical pathways, including those related to cancer and inflammation .

- Modulate Receptor Activity : Its structural features allow it to bind effectively to specific receptors, which can lead to changes in cellular processes such as apoptosis and cell cycle progression .

Anticancer Activity

Research indicates that 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde exhibits promising anticancer properties. In vitro studies have shown that:

- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell growth in various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast and prostate cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.22 ± 0.17 |

| MCF7 | 8.50 ± 0.25 |

| PC3 | 10.00 ± 0.30 |

Antimicrobial Activity

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde has also been studied for its antimicrobial properties:

- Broad-Spectrum Activity : It exhibited activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was reported at approximately 30 µg/mL, indicating strong antibacterial potential .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays:

- COX Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs .

Study on Anticancer Properties

In a study published by Nature, researchers investigated the effects of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde on HeLa cells. The results indicated that treatment with the compound led to significant reductions in cell viability over time, with an IC50 of 9.22 µM after 72 hours of incubation . Flow cytometry analysis revealed alterations in cell cycle distribution, suggesting that the compound induces apoptosis.

Evaluation of Antimicrobial Activity

A comparative study highlighted the effectiveness of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde against MRSA strains. The compound was tested alongside standard antibiotics, demonstrating superior efficacy with an MIC value significantly lower than that of conventional treatments .

Q & A

Q. What are common synthetic routes for 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde, and how can purity be optimized?

Methodological Answer: A widely used approach involves Suzuki-Miyaura cross-coupling between 5-bromopyrimidine and a fluorinated benzaldehyde boronic ester. Key steps include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.

- Solvent system: Toluene/ethanol/water (4:1:1) under inert atmosphere.

- Temperature: 80–100°C for 12–24 hours.

Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove Pd residues. Purity >95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles must be worn. Use a fume hood for weighing and reactions.

- Waste disposal: Segregate halogenated waste in designated containers. Collaborate with certified waste management services for incineration (per local regulations) .

- Spill management: Neutralize with inert adsorbents (vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Q. How can spectroscopic methods (NMR, IR) confirm the structure and purity?

Methodological Answer:

- ¹H NMR: Key signals include the aldehyde proton at δ 9.8–10.2 ppm (singlet) and pyrimidine protons as doublets at δ 8.5–9.0 ppm. Fluorine substitution splits aromatic proton signals into distinct doublets (J = 8–12 Hz).

- ¹³C NMR: The aldehyde carbon appears at δ 190–195 ppm; pyrimidine carbons resonate at δ 155–165 ppm.

- IR: Strong C=O stretch at 1680–1720 cm⁻¹ and C-F stretch at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed?

Methodological Answer: Regioselectivity in pyrimidine coupling is influenced by:

Q. What strategies resolve contradictory solubility data in polar vs. non-polar solvents?

Methodological Answer:

- Hansen Solubility Parameters (HSP): Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict solubility. For example, DMSO (δH = 10.2) enhances solubility due to strong H-bonding with the aldehyde group.

- Co-solvent systems: Use acetone/water (70:30) to improve dissolution kinetics for kinetic studies .

Q. How can computational methods predict biological activity or target interactions?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on the pyrimidine moiety’s hydrogen bonding with ATP-binding pockets.

- QSAR models: Correlate electronic parameters (Fukui indices) of the fluorine substituent with inhibitory activity against bacterial enzymes .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation: Expose the compound to 0.1 M HCl (24h, 40°C) and 0.1 M NaOH (24h, 40°C). Monitor degradation by UPLC-MS.

- Thermal stability: Use TGA/DSC to identify decomposition onset temperatures (typically >150°C for fluorinated aromatics). Store at –20°C in amber vials to prevent photodegradation .

Q. What techniques optimize cross-coupling yields while minimizing side products?

Methodological Answer:

Q. How to analyze crystal structure and intermolecular interactions via X-ray diffraction?

Methodological Answer:

Q. How to troubleshoot low yields in final purification steps?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.